molecular formula C25H23NO5 B14009772 2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid

2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid

Cat. No.: B14009772
M. Wt: 417.5 g/mol
InChI Key: JFRYXWXKINJHEU-UHFFFAOYSA-N
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Description

2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the phenoxyethyl group adds to its versatility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid typically involves the following steps:

    Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Phenoxyethyl Group: The phenoxyethyl group is introduced through a nucleophilic substitution reaction, where the protected amino compound reacts with phenoxyethyl bromide.

    Final Coupling: The final step involves coupling the intermediate product with acetic acid under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenoxyethyl bromide in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid has several applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.

    Biology: Employed in the synthesis of peptides and proteins for biological studies.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group during chemical reactions, preventing it from reacting with other reagents. This allows for selective reactions to occur at other functional groups. The Fmoc group can be removed under mild conditions using a base such as piperidine, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
  • **2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetamido)methyl acetate
  • **2-((9H-fluoren-9-yl)methoxy)carbonyl(hexyl)amino)acetic acid

Uniqueness

2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid

InChI

InChI=1S/C25H23NO5/c27-24(28)16-26(14-15-30-18-8-2-1-3-9-18)25(29)31-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H,27,28)

InChI Key

JFRYXWXKINJHEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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